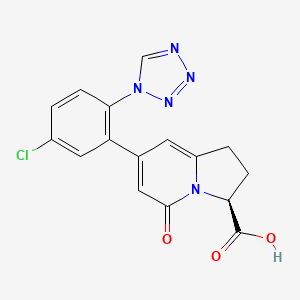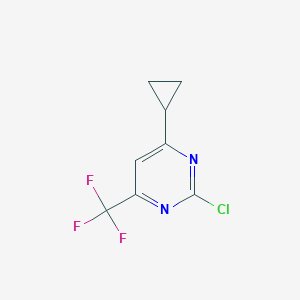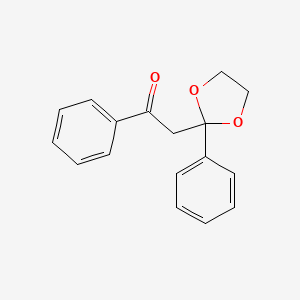
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone is an organic compound with the molecular formula C17H16O3. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, eco-friendly reductants like glucose can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the phenyl groups can participate in π-π interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog with a similar ring structure but lacking the phenyl substituents.
2-Phenyl-1,3-dioxolane: Similar structure but with only one phenyl group attached to the dioxolane ring.
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanol: A reduced form of the target compound with an alcohol group instead of a ketone.
Uniqueness: 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone stands out due to its dual phenyl substitution, which enhances its stability and reactivity. This unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone |
InChI |
InChI=1S/C17H16O3/c18-16(14-7-3-1-4-8-14)13-17(19-11-12-20-17)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
LOBMTGJQQGXWLM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


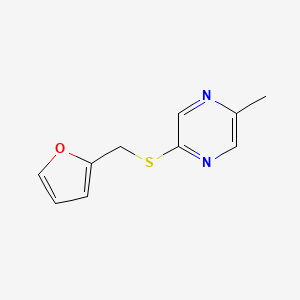
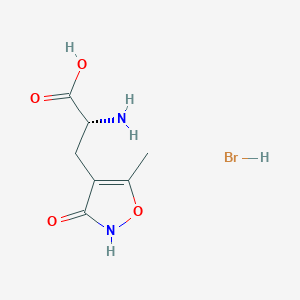
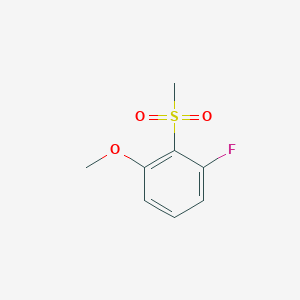
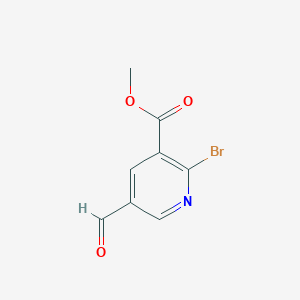


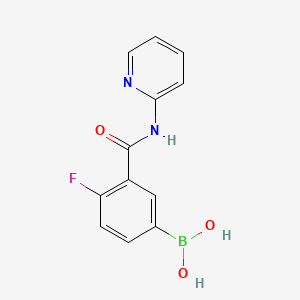
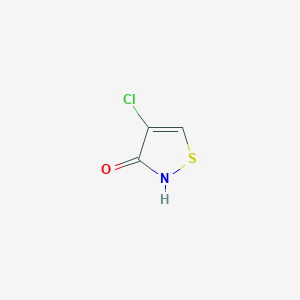
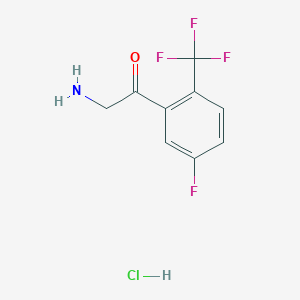
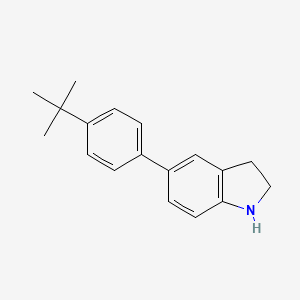
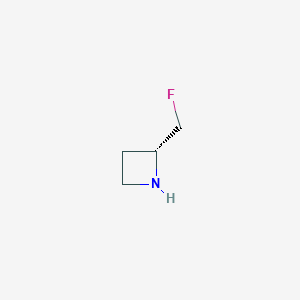
![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
